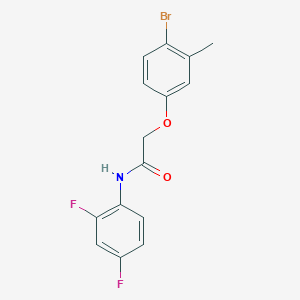
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. FMP is a small molecule that belongs to the class of piperidine compounds. It has been found to exhibit various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is not fully understood. However, it has been suggested that N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine may exert its pharmacological effects through the modulation of various signaling pathways in cells. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been found to interact with various proteins and enzymes in the body, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been found to inhibit the replication of certain viruses, such as the hepatitis C virus.
实验室实验的优点和局限性
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is also stable under normal laboratory conditions, making it suitable for long-term storage. However, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine also has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine may exhibit toxicity at high concentrations, which can affect the results of experiments.
未来方向
There are several future directions for research on N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine. One potential direction is to further investigate its mechanism of action, which may provide insights into its pharmacological properties. Another direction is to explore the potential therapeutic effects of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine on various diseases, such as cancer and neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine and improve its solubility in water, which may increase its potential applications in drug development.
Conclusion:
In conclusion, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is a promising compound that has gained attention in scientific research due to its potential pharmacological properties. It has been found to exhibit various biological activities, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic effects on various diseases.
合成方法
The synthesis of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine involves a series of chemical reactions that are carried out in a laboratory setting. The most common method for synthesizing N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is through a multi-step process that involves the use of various reagents and solvents. The first step involves the preparation of 2-pyrimidinylamine, which is then reacted with 2-furylacetaldehyde to form the intermediate product. The final step involves the reduction of the intermediate product with sodium borohydride to yield N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine.
科学研究应用
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been extensively studied for its potential pharmacological properties. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has also been found to have potential therapeutic effects on various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-4-12(17-10-13-5-2-9-19-13)11-18(8-1)14-15-6-3-7-16-14/h2-3,5-7,9,12,17H,1,4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWGXPLTREWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047470.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)
![N-(4-chlorophenyl)-2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6047480.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)
![methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047493.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6047504.png)
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
![1-[2-(2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B6047515.png)
![N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6047519.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)
![2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B6047552.png)